7-Iodo-1-methylindolin-2-one chemical structure and properties
7-Iodo-1-methylindolin-2-one chemical structure and properties
An In-depth Technical Guide to 7-Iodo-1-methylindolin-2-one: A Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 7-Iodo-1-methylindolin-2-one, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and proposes a detailed, rationalized synthetic methodology. Furthermore, it explores the profound implications of its structural features—the privileged indolin-2-one scaffold and the synthetically versatile iodo-substituent—in the context of modern drug discovery, particularly in the development of kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its proper use in a research setting. This guide serves as a critical resource for scientists leveraging this and similar building blocks for the synthesis of novel therapeutic agents.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one (also known as oxindole) core is a renowned "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundational template for the development of a wide array of therapeutic agents. Derivatives of indolin-2-one have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer.[1][3]
The strategic incorporation of a halogen atom, such as iodine, onto this scaffold serves two primary purposes. First, the iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Second, and more critically from a synthetic standpoint, the carbon-iodine bond is a highly versatile functional handle. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to generate extensive libraries of novel compounds for biological screening.[4] 7-Iodo-1-methylindolin-2-one thus represents a valuable and strategically designed intermediate for accessing novel chemical matter in drug discovery programs.
Chemical Structure and Identification
7-Iodo-1-methylindolin-2-one is a bicyclic aromatic compound featuring an oxindole core. It is characterized by a methyl group substitution on the nitrogen at position 1 and an iodine atom at position 7 of the benzene ring.
Caption: Chemical structure of 7-Iodo-1-methylindolin-2-one.
A more detailed representation of the structure is a benzene ring fused to a five-membered lactam ring. The nitrogen of the lactam is bonded to a methyl group (CH₃). The carbon adjacent to both the nitrogen and the benzene ring is a methylene group (CH₂). The carbon adjacent to the methylene group and double-bonded to an oxygen is the carbonyl carbon (C=O). The iodine atom (I) is attached to the carbon of the benzene ring that is adjacent to the nitrogen atom.
Table 1: Chemical Identifiers for 7-Iodo-1-methylindolin-2-one
| Identifier | Value | Source |
| IUPAC Name | 7-Iodo-1-methylindolin-2-one | IUPAC Nomenclature[5] |
| CAS Number | Not available in public databases | BLD Pharm |
| Molecular Formula | C₉H₈INO | BLD Pharm |
| Molecular Weight | 273.07 g/mol | ChemScene[6], BLD Pharm |
| Canonical SMILES | CN1C(=O)CC2=C1C(=CC=C2)I | - |
| InChI Key | - | - |
Physicochemical Properties
Experimentally determined physicochemical data for 7-Iodo-1-methylindolin-2-one is not widely available. However, properties can be inferred from its parent structure, 1-methylindolin-2-one, and related compounds. It is expected to be a solid at room temperature, with limited solubility in water and better solubility in organic solvents like DMSO and methanol.
Table 2: Physicochemical Data
| Property | 7-Iodo-1-methylindolin-2-one | 1-Methylindolin-2-one (Parent Compound) |
| Appearance | White to off-white or pink solid (Predicted) | Light-Yellow or Pink Solid[7] |
| Melting Point | Not available | 85-88 °C[7] |
| Boiling Point | Not available | 110-120 °C at 1 Torr[7] |
| Solubility | Predicted to be soluble in DMSO, Chloroform, Ethyl Acetate | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)[7] |
| LogP (XLogP3) | Not available | - |
| Storage | 2-8°C, Sealed in dry conditions | Room Temperature, Sealed in dry conditions[7] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Electrophilic Iodination
A logical and efficient route to 7-Iodo-1-methylindolin-2-one is the direct electrophilic iodination of the commercially available starting material, 1-methylindolin-2-one (CAS 61-70-1). The indolin-2-one ring system is electron-rich and thus activated towards electrophilic aromatic substitution. The amide nitrogen is an ortho-, para-director. While the C5 position is electronically favored, the C7 position is also activated and sterically accessible. Careful selection of the iodinating agent and reaction conditions is crucial to achieve the desired regioselectivity for the C7 position.
Caption: Proposed synthesis of 7-Iodo-1-methylindolin-2-one.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, MS).
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Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylindolin-2-one (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
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Rationale: Anhydrous conditions prevent side reactions with water. Acetonitrile is a polar aprotic solvent that can effectively solvate the reactants without interfering with the electrophilic substitution mechanism.
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Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.
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Rationale: NIS is a mild and highly efficient source of electrophilic iodine (I⁺), making it preferable to harsher reagents like I₂/HNO₃. Using a slight excess ensures complete consumption of the starting material.
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-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
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Rationale: TLC allows for real-time tracking of the reaction, preventing over-reaction and the formation of di-iodinated byproducts.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Rationale: Sodium thiosulfate reduces excess I⁺/I₂ to the colorless iodide ion (I⁻), simplifying purification.
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-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Rationale: Column chromatography is essential to separate the desired C7-iodo isomer from other potential regioisomers (e.g., C5-iodo) and any remaining impurities.
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Chemical Reactivity and Synthetic Utility
The true value of 7-Iodo-1-methylindolin-2-one lies in its potential for subsequent chemical transformations. The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions.
Caption: Synthetic utility of 7-Iodo-1-methylindolin-2-one.
This capability allows for the systematic installation of a wide range of substituents (aryl, heteroaryl, alkynyl, amino groups) at the C7 position, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.
Applications in Drug Discovery and Medicinal Chemistry
Role as a Key Building Block in Kinase Inhibitor Design
The indolin-2-one scaffold is a cornerstone of many small-molecule kinase inhibitors. These drugs typically function by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic site. The indolin-2-one core effectively mimics the hydrogen bonding pattern of the adenine portion of ATP. By functionalizing the C7 position of 7-Iodo-1-methylindolin-2-one, medicinal chemists can introduce moieties that extend into other regions of the ATP binding pocket, thereby enhancing potency and achieving selectivity for specific kinases.[3][8]
Caption: Generic binding mode of an indolin-2-one inhibitor.
Potential Therapeutic Areas
Given the established biological activities of the indolin-2-one class of compounds, derivatives synthesized from 7-Iodo-1-methylindolin-2-one are promising candidates for investigation in several therapeutic areas:
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Oncology: As inhibitors of receptor tyrosine kinases like VEGFR, PDGFR, and others involved in angiogenesis and tumor progression.[3][4][9]
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Inflammation: As potential modulators of inflammatory signaling pathways.[10]
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Neurodegenerative Diseases: Certain indole derivatives have shown activity relevant to neurological disorders.
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Infectious Diseases: The scaffold has been explored for developing novel antibacterial and antimalarial agents.[7]
Safety and Handling
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Hazard Classification (Anticipated): May be harmful if swallowed, in contact with skin, or if inhaled.[11] May cause skin and serious eye irritation.[11][12]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][14] Recommended storage temperature is 2-8°C.
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Spills and Disposal: In case of a spill, wear appropriate PPE, scoop up the solid material into a suitable container for disposal.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
7-Iodo-1-methylindolin-2-one is a strategically valuable, yet under-documented, chemical building block. Its structure combines the biologically privileged indolin-2-one core with a synthetically versatile iodine substituent. This combination makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel modulators of protein kinases and other important biological targets. This guide provides the foundational knowledge—from synthesis to potential applications and safety—required for researchers to effectively utilize this compound in advancing the frontiers of drug discovery and development.
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